5-Methylpyrazin-2-amine hydrochloride
Overview
Description
5-Methylpyrazin-2-amine hydrochloride is a chemical compound with the molecular formula C5H7N3. It is a derivative of pyrazine, featuring a methyl group at the 5th position and an amine group at the 2nd position. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Scientific Research Applications
Corrosion Inhibition
5-Methylpyrazin-2-amine hydrochloride derivatives have been studied for their effectiveness in inhibiting the corrosion of metals. For example, certain bipyrazole compounds, including derivatives of 5-methylpyrazin-2-amine, demonstrated significant inhibition of iron corrosion in acidic media. These compounds act as efficient inhibitors, increasing in effectiveness with concentration, and exhibit properties of mixed-type inhibitors without altering the hydrogen evolution mechanism (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Synthesis of Antimicrobial and Antitumor Compounds
This compound is involved in the synthesis of novel compounds with potential antimicrobial and antitumor activities. For instance, reactions involving enaminones and this compound led to the creation of bipyrazoles and pyrazolylisoxazoles. Some of these compounds showed significant antimicrobial activities against various bacteria and yeasts, as well as cytotoxic effects comparable to standard drugs in certain cancer cell lines (Riyadh, 2011).
Development of HIV-1 Inhibitors
Research has shown that derivatives of this compound can be utilized in synthesizing compounds with potential inhibitory effects on HIV-1. Triazenopyrazole derivatives, synthesized from this compound, displayed moderate activity against HIV-1, indicating their potential as therapeutic agents for HIV treatment (Larsen, Zahran, Pedersen, & Nielsen, 1999).
Creation of Energetic Materials
In the field of energetic materials, amination of anions using compounds like this compound has led to the development of high-performing energetic substances. These materials, characterized by their explosive performance and sensitivity, offer potential applications in various industrial and military fields (Klapötke, Piercey, & Stierstorfer, 2012).
Development of Anticonvulsant Drugs
The derivatives of this compound have been studied for their potential use in anticonvulsant drugs. For example, Schiff bases of N-methyl and N-acetyl isatin derivatives with different aryl amines, including 5-methylpyrazin-2-amine, have shown significant anticonvulsant activities, offering a new avenue for the development of treatments for epilepsy and related disorders (Verma, Pandeya, Singh, & Stables, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Mode of Action
As a biochemical reagent, it may interact with various biological targets depending on the context of the research .
Biochemical Pathways
As a biochemical reagent, it may influence a variety of biochemical pathways depending on the specific experimental setup .
Pharmacokinetics
As a biochemical reagent, its bioavailability would depend on the specific experimental conditions .
Result of Action
As a biochemical reagent, it may have diverse effects depending on the specific experimental context .
Action Environment
As a biochemical reagent, its action may be influenced by a variety of factors including temperature, pH, and the presence of other chemicals .
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products Formed:
Oxidation: The oxidation of 5-Methylpyrazin-2-amine hydrochloride can lead to the formation of pyrazine derivatives.
Reduction: Reduction reactions typically result in the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can produce a variety of substituted pyrazines, depending on the reagents used.
Comparison with Similar Compounds
2-Amino-5-methylpyrazine
3-Bromo-5-methylpyrazin-2-ylamine
5-Methyl-2-pyrazinamine
Pyrazine, 2-amino-5-methyl-
Properties
IUPAC Name |
5-methylpyrazin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c1-4-2-8-5(6)3-7-4;/h2-3H,1H3,(H2,6,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVRUUQBXSODFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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